

Introduction: A Versatile Bifunctional Scaffold for Advanced Synthesis

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Compound of Interest

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| Compound Name: | 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene |
| CAS No.: | 948550-74-1 |
| Cat. No.: | B1438607 |

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In the landscape of medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. **2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene** (CAS No. 948550-74-1) emerges as a highly valuable and versatile scaffold for the synthesis of complex molecular architectures.[1] Its structure is distinguished by two key reactive centers with orthogonal reactivity: a highly labile benzylic bromide, ideal for nucleophilic substitution, and a less reactive aryl bromide, perfectly poised for transition metal-catalyzed cross-coupling reactions.

The electron-donating methoxy groups at the 1 and 3 positions activate the aromatic ring, influencing the electronic properties and reactivity of the aryl bromide.[2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of this reagent, complete with detailed protocols, mechanistic insights, and practical considerations for its application in creating diverse libraries of novel compounds.

Physicochemical Properties and Safe Handling



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Safety Precautions: As with related brominated aromatic compounds, **2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene** should be handled with care. It is expected to be an irritant to the skin, eyes, and respiratory system, and may be harmful if swallowed.[3][4] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5] Avoid inhalation of dust or vapors.

Diagram of Core Reactivity

The synthetic utility of **2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene** stems from its two distinct reactive sites, allowing for sequential and selective functionalization.

Caption: Dual reactive sites of the title compound.

PART 1: Derivatives via Nucleophilic Substitution at the Benzylic Position

The bromomethyl group is an excellent electrophile, highly susceptible to bimolecular nucleophilic substitution (S_N2) reactions.[6] This pathway involves a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon as the bromide leaving group departs.[6] These reactions are typically fast, high-yielding, and can be performed under relatively mild conditions, preserving the integrity of the aryl bromide for subsequent transformations.

Mechanistic Rationale (S_N2)

The choice of a polar aprotic solvent (e.g., DMF, DMSO, acetone) is critical. These solvents solvate the counter-ion of the nucleophile but do not strongly solvate the anionic nucleophile itself, thereby increasing its effective nucleophilicity and accelerating the reaction rate.[6] A mild base is often required to deprotonate the nucleophile (e.g., alcohols, thiols) or to act as an acid scavenger for reactions with neutral nucleophiles like amines.[7]

General Workflow for Nucleophilic Substitution

Caption: Standard workflow for S_N2 reactions.

Protocol 1.1: Synthesis of Benzyl Ethers (Williamson Ether Synthesis)

This protocol describes the reaction with an alcohol or phenol to form the corresponding ether derivative.

- Reagents & Materials:
 - **2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene** (1.0 equiv)
 - Alcohol or Phenol (1.1-1.2 equiv)
 - Potassium Carbonate (K_2CO_3), anhydrous (1.5-2.0 equiv)
 - Acetone or N,N-Dimethylformamide (DMF), anhydrous
- Procedure:
 - To a round-bottom flask under an inert atmosphere (N_2 or Ar), add the alcohol/phenol, potassium carbonate, and anhydrous acetone (or DMF).
 - Stir the suspension for 15 minutes at room temperature.
 - Add a solution of **2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene** in the same solvent dropwise.

- Heat the mixture to reflux (for acetone) or 50-60 °C (for DMF) and stir for 4-12 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude product by flash column chromatography.

Protocol 1.2: Synthesis of Substituted Benzylamines

This protocol details the reaction with primary or secondary amines.

- Reagents & Materials:
 - **2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene** (1.0 equiv)
 - Primary or Secondary Amine (2.2-3.0 equiv)
 - Potassium Carbonate (K_2CO_3) or Triethylamine (Et_3N) (1.5 equiv, optional, can use excess amine as base)
 - Acetonitrile or Tetrahydrofuran (THF), anhydrous
- Procedure:
 - In a sealed vessel, dissolve **2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene** in anhydrous acetonitrile.
 - Add the amine to the solution. Note: A second equivalent of amine acts as the base to neutralize the HBr formed.[7] Using a large excess of the amine can help prevent over-alkylation with primary amines.[8]
 - Stir the reaction at room temperature for 12-24 hours. Gentle heating (40-50 °C) may be required for less reactive amines.

- Monitor the reaction by TLC.
- Once complete, remove the solvent under reduced pressure.
- Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the product by flash column chromatography.



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PART 2: Derivatives via Cross-Coupling at the Aryl Bromide Position

The aryl bromide moiety is a versatile handle for a suite of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. These reactions are pillars of modern organic synthesis, allowing for the modular construction of complex molecules.^[9] The protocols below assume the benzylic bromide has either been previously functionalized or that reaction conditions are chosen to favor aryl coupling.

Protocol 2.1: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for coupling aryl halides with organoboron compounds.^{[10][11]}

- Reagents & Materials:
 - 2-Bromo-5-(functionalized)-1,3-dimethoxybenzene derivative (1.0 equiv)
 - Arylboronic Acid or Ester (1.2-1.5 equiv)
 - Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
 - Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
 - Solvent System (e.g., 1,4-Dioxane/H₂O (4:1), Toluene/EtOH/H₂O)
- Procedure:
 - To a Schlenk flask, add the aryl bromide substrate, the boronic acid, and the base.
 - Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
 - Add the palladium catalyst, followed by the degassed solvent system.
 - Heat the reaction mixture to 80-100 °C and stir for 6-24 hours.
 - Monitor the reaction by TLC or LC-MS.
 - After completion, cool the mixture to room temperature and dilute with ethyl acetate.
 - Wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
 - Purify the product via flash column chromatography.

General Catalytic Cycle for Cross-Coupling (Suzuki Example)



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Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 2.2: Sonogashira Coupling (C-C Bond Formation)

The Sonogashira coupling enables the synthesis of aryl alkynes by reacting aryl halides with terminal alkynes, co-catalyzed by palladium and copper(I).^{[12][13]}

- Reagents & Materials:
 - 2-Bromo-5-(functionalized)-1,3-dimethoxybenzene derivative (1.0 equiv)
 - Terminal Alkyne (1.2-1.5 equiv)
 - Palladium Catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
 - Copper(I) Iodide (CuI, 4-10 mol%)
 - Amine Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH), anhydrous)
 - Solvent (e.g., THF or DMF, anhydrous and degassed)
- Procedure:

- To a Schlenk flask, add the aryl bromide substrate, palladium catalyst, and copper(I) iodide.
- Evacuate and backfill with an inert gas three times.
- Add the anhydrous, degassed solvent, followed by the amine base and the terminal alkyne via syringe.
- Stir the reaction at room temperature or heat to 40-70 °C for 4-16 hours.
- Monitor the reaction by TLC.
- Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
- Concentrate the filtrate and partition the residue between ethyl acetate and water.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the product by flash column chromatography.

Protocol 2.3: Buchwald-Hartwig Amination (C-N Bond Formation)

This powerful reaction forms C-N bonds by coupling aryl halides with amines.^{[14][15]} The choice of ligand is critical for success.^[16]

- Reagents & Materials:
 - 2-Bromo-5-(functionalized)-1,3-dimethoxybenzene derivative (1.0 equiv)
 - Primary or Secondary Amine (1.1-1.2 equiv)
 - Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
 - Phosphine Ligand (e.g., XPhos, SPhos, BINAP, 2-4 mol%)

- Strong, Non-nucleophilic Base (e.g., NaOt-Bu, K₃PO₄, 1.4-2.0 equiv)
- Solvent (e.g., Toluene or Dioxane, anhydrous and degassed)
- Procedure:
 - In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk flask.
 - Add the aryl bromide substrate and the amine.
 - Add the anhydrous, degassed solvent.
 - Seal the flask and heat the mixture to 80-110 °C for 12-24 hours.
 - Monitor the reaction by LC-MS.
 - After completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite.
 - Concentrate the filtrate and purify directly by flash column chromatography.



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Conclusion

2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene is a potent and versatile synthetic intermediate. The differential reactivity of its benzylic and aryl bromide moieties allows for a

highly controlled, stepwise functionalization, enabling access to a vast chemical space. By leveraging the protocols detailed in this guide—from classical S_N2 substitutions to modern palladium-catalyzed cross-couplings—researchers can efficiently construct diverse molecular libraries for applications spanning drug discovery to materials science. The logical and sequential application of these methods makes this reagent a cornerstone for building molecular complexity from a simple, well-defined starting material.

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